3-(3-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

DPP-IV inhibition Molecular docking Type 2 diabetes

3-(3-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-90-3) is a synthetic, poly-substituted benzofuran derivative belonging to the benzofuran-2-carboxamide class, a scaffold widely investigated for its diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. Featuring a unique combination of a 3-bromobenzamido group at the 3-position and a 2,4-dimethoxyphenyl amide at the 2-position, this compound presents a specific substitution pattern that distinguishes it from many commercially available analogs that lack the dimethoxyphenyl N-substitution, suggesting potential for differential molecular recognition.

Molecular Formula C24H19BrN2O5
Molecular Weight 495.329
CAS No. 862978-90-3
Cat. No. B2414249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
CAS862978-90-3
Molecular FormulaC24H19BrN2O5
Molecular Weight495.329
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br)OC
InChIInChI=1S/C24H19BrN2O5/c1-30-16-10-11-18(20(13-16)31-2)26-24(29)22-21(17-8-3-4-9-19(17)32-22)27-23(28)14-6-5-7-15(25)12-14/h3-13H,1-2H3,(H,26,29)(H,27,28)
InChIKeyNSVNDUAQDFDMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-90-3): A Structurally Differentiated Benzofuran-2-Carboxamide for Targeted Biochemical Research


3-(3-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-90-3) is a synthetic, poly-substituted benzofuran derivative belonging to the benzofuran-2-carboxamide class, a scaffold widely investigated for its diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities [1]. Featuring a unique combination of a 3-bromobenzamido group at the 3-position and a 2,4-dimethoxyphenyl amide at the 2-position, this compound presents a specific substitution pattern that distinguishes it from many commercially available analogs that lack the dimethoxyphenyl N-substitution, suggesting potential for differential molecular recognition [2].

Why Generic Benzofuran-2-Carboxamides Cannot Substitute for CAS 862978-90-3 in Focused Screening


Substitution at multiple positions on the benzofuran-2-carboxamide core profoundly impacts biological activity, as demonstrated by structure-activity relationship (SAR) studies where even single-substituent changes on the phenyl ring dictate neuroprotective potency against NMDA-induced excitotoxicity [1]. The presence of the 3-bromobenzamido moiety in CAS 862978-90-3 introduces both steric bulk and a potential halogen-bonding donor, while the 2,4-dimethoxyphenyl group offers distinct hydrogen-bond acceptor capacity and lipophilicity compared to simpler unsubstituted or monomethoxy analogs like 3-(3-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-11-8) [2]. These structural features create a unique pharmacophore combination that cannot be replicated by generic benzofuran-2-carboxamide derivatives, making procurement of the exact compound essential for reproducible target-engagement studies.

Quantitative Differentiation Evidence for CAS 862978-90-3 Against the Closest Structural Analogs


Molecular Recognition Differentiation: 2,4-Dimethoxyphenyl vs. Unsubstituted Amide in DPP-IV Binding Models

In silico docking studies on related benzofuran-2-carboxamide derivatives, such as 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, demonstrate effective binding interactions with the DPP-IV active site, a validated target for type 2 diabetes [1]. The presence of the 2,4-dimethoxyphenyl amide in CAS 862978-90-3 is predicted to form additional hydrophobic and hydrogen-bonding contacts compared to the unsubstituted amide group of its closest commercially available analog, 3-(3-bromobenzamido)benzofuran-2-carboxamide. Quantitative comparison of binding energy predictions is currently absent from the peer-reviewed literature for this specific compound.

DPP-IV inhibition Molecular docking Type 2 diabetes

Halogen Positioning: 3-Bromo vs. 2-Bromo Isomer in Benzofuran-2-Carboxamide Scaffolds

The precise regiochemistry of the bromine substituent on the benzamido ring is a key differentiator: the 3-position bromine in CAS 862978-90-3 orients the halogen in a meta relationship to the amide linkage, whereas the 2-bromo isomer orientates it ortho [1]. In related benzofuran-2-carboxamide series, meta-substituted phenyl groups have been shown to confer superior neuroprotective activity compared to ortho-substituted analogs in NMDA-induced excitotoxicity assays, though this observation stems from a different benzofuran chemotype [2]. Peer-reviewed comparative biological data specifically evaluating the 3-bromo vs. 2-bromo isomer pair of this exact scaffold are not available.

Halogen bonding Structure-activity relationship Anticancer

Physicochemical Property Differentiation: Impact of the 2,4-Dimethoxyphenyl Group on Calculated Lipophilicity and Solubility

The 2,4-dimethoxyphenyl group significantly alters the calculated physicochemical profile of CAS 862978-90-3 compared to its closest commercially listed analog, 3-(3-bromobenzamido)benzofuran-2-carboxamide (MW 359.17, XLogP3-AA 3.6) [1]. While experimental logP or logD values for CAS 862978-90-3 are not currently published, the addition of the 2,4-dimethoxyphenyl group is expected to markedly increase both molecular weight and lipophilicity, shifting the compound into a different property space that influences membrane permeability and protein binding [2].

Lipophilicity ADME prediction Physicochemical profiling

Best-Fit Research and Discovery Applications for 3-(3-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide


Focused Library Screening for DPP-IV or Related Serine Protease Inhibitors

Given the class-level evidence that benzofuran-2-carboxamide derivatives interact favorably with the DPP-IV active site, CAS 862978-90-3 is best deployed as a structurally differentiated member of a focused screening set targeting DPP-IV or related serine proteases [1]. Its unique 2,4-dimethoxyphenyl substitution provides additional hydrogen-bond acceptor capacity that may engage the S2 subsite, complementing simpler analogs in SAR expansion campaigns for metabolic disease targets.

Anti-Inflammatory Drug Discovery with a Bias Toward Meta-Halogenated Benzamido Scaffolds

Class-level studies on benzofuran carboxamide derivatives demonstrate that the position of substituents significantly modulates anti-inflammatory potency in COX-2 inhibition and DPPH radical scavenging assays [2]. This compound, featuring a meta-brominated benzamido group, is suitable for panels evaluating the influence of halogen substitution pattern on anti-inflammatory activity, particularly in comparison to ortho- and para-brominated analogs.

Chemical Probe Development for Excitotoxicity and Neuroprotection Screening Cascades

Although the core benzofuran-2-carboxamide scaffold has demonstrated neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons, the specific activity of meta-substituted variants warrants investigation [3]. This compound can serve as a tool compound to explore whether the 3-bromobenzamido and 2,4-dimethoxyphenyl modifications enhance neuroprotective potency or selectivity, following the SAR principles established in published neuroprotective benzofuran series.

Comparative Physicochemical Profiling and ADME Early-Stage Triage

The markedly higher molecular weight and predicted lipophilicity of this compound compared to its simpler 3-(3-bromobenzamido)benzofuran-2-carboxamide counterpart make it a valuable candidate for systematic comparative assays of solubility, microsomal stability, and permeability [4]. Procurement of both compounds enables direct assessment of how the 2,4-dimethoxyphenyl substitution impacts pharmaceutical properties without changing the core benzofuran-bromobenzamido scaffold.

Quote Request

Request a Quote for 3-(3-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.